2,6-Dichloropyridine-3-boronic acid pinacol ester chemical properties.
2,6-Dichloropyridine-3-boronic acid pinacol ester chemical properties.
An In-Depth Technical Guide to 2,6-Dichloropyridine-3-boronic acid pinacol ester: Properties, Synthesis, and Applications
Introduction
In the landscape of modern synthetic chemistry, heterocyclic building blocks are indispensable tools for the construction of complex molecular architectures. Among these, pyridine-based reagents are of paramount importance due to their prevalence in pharmaceuticals, agrochemicals, and materials science. 2,6-Dichloropyridine-3-boronic acid pinacol ester emerges as a particularly valuable intermediate. Its structure is strategically adorned with three distinct reactive sites: a boronic ester at the 3-position, and two chloro-substituents at the 2- and 6-positions. This trifunctional nature allows for programmed, sequential cross-coupling reactions, offering chemists precise control over the introduction of diverse substituents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and core applications, with a focus on the mechanistic rationale behind its use in palladium-catalyzed cross-coupling.
Core Physicochemical Properties
2,6-Dichloropyridine-3-boronic acid pinacol ester is typically a white to off-white solid under standard conditions.[1] Its stability is characteristic of pinacol boronic esters, which are generally more robust towards air and moisture compared to their corresponding boronic acids, facilitating easier handling and storage.[2] For long-term integrity, storage at refrigerated temperatures (2-8°C) in a dry environment is recommended.
| Property | Value | Reference |
| CAS Number | 1073371-78-4 | [3][4][5] |
| Molecular Formula | C₁₁H₁₄BCl₂NO₂ | [3] |
| Molecular Weight | 273.95 g/mol | [3] |
| Appearance | White to beige solid/powder | [1] |
| Melting Point | 51-53 °C | [3] |
| Boiling Point | 360.3 ± 42.0 °C (Predicted) | [3] |
| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [3] |
| Flash Point | 171.7 °C | [3] |
Synthesis via Miyaura Borylation
The most common and efficient method for synthesizing aryl and heteroaryl boronic esters is the Palladium-catalyzed Miyaura Borylation reaction. This process involves the cross-coupling of a halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[2] For the synthesis of 2,6-Dichloropyridine-3-boronic acid pinacol ester, the logical precursor is 3-bromo-2,6-dichloropyridine.
The catalytic cycle, shown below, is a cornerstone of modern C-B bond formation.
Caption: Catalytic cycle for the Miyaura Borylation reaction.
Experimental Protocol: Synthesis of 2,6-Dichloropyridine-3-boronic acid pinacol ester
This protocol is a representative procedure based on established Miyaura borylation methodologies.[2]
-
Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2,6-dichloropyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Potassium acetate acts as a mild base, which is crucial for the transmetalation step without promoting premature Suzuki coupling side reactions.[2]
-
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv) to the flask.
-
Causality: Pd(dppf)Cl₂ is a robust and highly effective pre-catalyst for cross-coupling reactions. The dppf ligand provides the right balance of steric bulk and electron-donating properties to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane via cannula. The typical concentration is 0.1-0.5 M with respect to the starting halide.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,6-Dichloropyridine-3-boronic acid pinacol ester.
Reactivity and Strategic Applications in Sequential Cross-Coupling
The primary utility of this reagent lies in its capacity for sequential Suzuki-Miyaura reactions. A synthetic chemist can first perform a coupling reaction at the C3-B(pin) position, leveraging the well-established reactivity of boronic esters. The resulting product, a 3-substituted-2,6-dichloropyridine, retains two reactive chloro-groups that can be further functionalized in subsequent steps. This strategy is highly valuable for building molecular complexity in a controlled manner.[6][7][8]
Caption: Workflow for sequential functionalization.
Protocol 1: Suzuki-Miyaura Coupling at the C3-Position
This protocol describes the reaction of the boronic ester with a generic aryl bromide.
-
Reactor Setup: In a flask under an inert atmosphere, combine 2,6-Dichloropyridine-3-boronic acid pinacol ester (1.2 equiv), the desired aryl bromide (1.0 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.02-0.05 equiv) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv).
-
Causality: The choice of base and catalyst is interdependent. Carbonates are effective bases for activating the boronic ester for transmetalation. Pd(dppf)Cl₂ is often preferred for its air stability and effectiveness with a broad range of substrates.
-
-
Solvent System: Add a solvent mixture, typically a combination of an organic solvent like 1,4-dioxane, toluene, or DME, and an aqueous solution of the base (e.g., 2M K₂CO₃). A common ratio is 3:1 or 4:1 organic to aqueous.
-
Reaction: Heat the mixture to 80-110 °C for 4-18 hours, monitoring by an appropriate method (TLC, LC-MS).
-
Workup and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash chromatography or recrystallization.
Protocol 2: Selective Mono-Alkylation at a Chloro-Position
Following the initial coupling at C3, the resulting 3-aryl-2,6-dichloropyridine can undergo selective mono-substitution. This requires carefully chosen conditions to differentiate between the two equivalent chloro-groups and prevent over-reaction.[6][7]
-
Reactor Setup: To a flask under an inert atmosphere, add the 3-aryl-2,6-dichloropyridine substrate (1.0 equiv), an alkyl pinacol boronic ester (e.g., heptyl boronic pinacol ester, 1.5 equiv), and finely ground potassium phosphate (K₃PO₄) (6.0 equiv).
-
Causality: A strong, non-nucleophilic base like K₃PO₄ is used. The excess of the boronic ester drives the reaction, but the specific ligand/catalyst system is key to achieving selectivity.
-
-
Catalyst System: Add the palladium pre-catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 equiv) and the ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or a more specialized ligand like FcPPh₂ (0.06 equiv).[6]
-
Causality: The Laulhé and Roizen study demonstrated that specific ligand systems are crucial for selectively coupling alkyl boronic esters with chloropyridines.[6][7] The ligand's steric and electronic properties control the reactivity of the catalytic species, preventing the second, more difficult coupling event from occurring efficiently under these conditions.
-
-
Solvent System: Add a 2:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to 100 °C for 18 hours.
-
Workup and Purification: Follow a standard aqueous workup and chromatographic purification as described in Protocol 1 to isolate the mono-alkylated product.
Safety and Handling
While 2,6-Dichloropyridine-3-boronic acid pinacol ester is not classified as acutely toxic, it should be handled with care, following standard laboratory safety procedures. It is categorized as a skin, eye, and potential respiratory irritant.[1]
| Hazard Statement | Precautionary Statement | Reference |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection. | [1] |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | [1] |
-
Handling: Use in a well-ventilated fume hood. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Conclusion
2,6-Dichloropyridine-3-boronic acid pinacol ester is a highly versatile and strategic building block in organic synthesis. Its key value lies not just in the individual reactivity of its boronic ester and chloro-substituents, but in the orchestrated, sequential manner in which these groups can be addressed. By carefully selecting palladium catalysts, ligands, and reaction conditions, chemists can precisely control the installation of multiple, distinct substituents onto the pyridine core. This capability makes it an invaluable tool for creating libraries of complex molecules for drug discovery and for the synthesis of sophisticated materials, underscoring the power of strategic functionalization in modern chemistry.
References
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2,6-Dichloropyridine-3-boronic acid pinacol ester - Echemi. Echemi.
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CAS 1073371-78-4 | 2,6-DICHLOROPYRIDINE-3-BORONIC ACID PINACOL ESTER - Alchem Pharmtech. Alchem Pharmtech.
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2,6-Dichloropyridinyl-4-boronic acid pinacol ester 95% - Sigma-Aldrich. Sigma-Aldrich.
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SAFETY DATA SHEET - 2,6-Dichloropyridine. Fisher Scientific.
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SAFETY DATA SHEET - Thiophene-2-boronic acid pinacol ester. Sigma-Aldrich.
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Safety Data Sheet - BLD Pharmatech. BLD Pharmatech.
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Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester - ResearchGate. ResearchGate.
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SAFETY DATA SHEET - 2-Bromopyridine-5-boronic acid pinacol ester. Thermo Fisher Scientific.
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Comparison of reactivity of different boron reagents... - ResearchGate. ResearchGate.
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Synthesis and Application of Boronic Acid Derivatives - VTechWorks. VTechWorks.
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